

Unveiling the Thermochemical Landscape of 1,3-Diphenyl-2-propanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylpropynone*

Cat. No.: *B1199339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical data available for 1,3-diphenyl-2-propanone, also known as dibenzyl ketone. The information presented herein is crucial for understanding the energetic properties of this compound, which is a valuable building block in organic synthesis and relevant to various research and development applications, including drug development. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides a logical workflow for acquiring such thermochemical insights.

Core Thermochemical Data

The thermochemical properties of 1,3-diphenyl-2-propanone have been determined through a combination of experimental measurements and subsequent analysis. The following tables present a summary of the key quantitative data available for this compound.

Table 1: Enthalpies of Phase Change and Reaction for 1,3-Diphenyl-2-propanone

Thermochemical Property	Value	Units	Method	Reference
Standard Molar Enthalpy of Combustion of Solid ($\Delta cH^\circ_{\text{solid}}$)	-7819.5 ± 2.5	kJ/mol	Combustion Calorimetry	Springall and White, 1954; Reanalyzed by Cox and Pilcher, 1970[1]
Standard Molar Enthalpy of Formation of Solid ($\Delta fH^\circ_{\text{solid}}$)	-84.0 ± 2.6	kJ/mol	Combustion Calorimetry	Springall and White, 1954; Reanalyzed by Cox and Pilcher, 1970[1]
Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	89.1	kJ/mol	Vapor Pressure Measurement	Springall and White, 1954[1]
Molar Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	65.7	kJ/mol	Not specified	Stephenson and Malanowski, 1987[1]
Molar Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	20.2	kJ/mol	Not specified	Acree, 1993[2]

Table 2: Phase Transition Temperatures and Entropy of Fusion for 1,3-Diphenyl-2-propanone

Property	Value	Units	Method	Reference
Normal Boiling Point (T _{boil})	604.2	K	Not specified	Weast and Grasselli, 1989[1]
Fusion Temperature (T _{fus})	308	K	Not specified	Chickos, Braton, et al., 1991[2]
Molar Entropy of Fusion (Δ _{fus} S)	65.78	J/mol*K	Not specified	Acree, 1993[3]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental methodologies. Below are detailed descriptions of the key experimental protocols cited.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion of 1,3-diphenyl-2-propanone was determined by Springall and White in 1954 using a Mahler-Cook stainless steel bomb calorimeter.[3]

Experimental Procedure:

- **Sample Preparation:** A known mass of crystalline 1,3-diphenyl-2-propanone was pressed into a pellet.[3]
- **Calorimeter Setup:** The pellet was placed in a platinum crucible within a Mahler-Cook stainless steel bomb. A known length of iron wire was used for ignition. The bomb was then filled with pure oxygen to a pressure of 30 atmospheres.[3]
- **Combustion:** The bomb was immersed in a known quantity of water in a well-insulated calorimeter. The combustion reaction was initiated by passing an electric current through the ignition wire.

- Temperature Measurement: The temperature change of the water in the calorimeter was meticulously recorded using a Beckmann thermometer.[3]
- Data Analysis: The heat of combustion at constant volume (ΔU) was calculated from the observed temperature rise and the energy equivalent of the calorimeter system. The energy equivalent was determined by calibrating the calorimeter with benzoic acid, a standard substance for combustion calorimetry.
- Corrections: The calculated heat of combustion was corrected for the heat of ignition of the iron wire and for the formation of nitric acid from residual nitrogen in the bomb. The Washburn correction was also applied to account for the deviation of the gases from ideal behavior under the experimental conditions.[3]
- Enthalpy of Formation Calculation: The standard enthalpy of formation of solid 1,3-diphenyl-2-propanone was then calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of carbon dioxide and water.[1]

Determination of Enthalpy of Sublimation via Vapor Pressure Measurement

The enthalpy of sublimation for 1,3-diphenyl-2-propanone was determined by measuring its vapor pressure as a function of temperature. While the specific apparatus used by Springall and White in 1954 for this measurement is not detailed in the readily available literature, the general methodology involves the following principles:

General Experimental Protocol:

- Apparatus: A sample of 1,3-diphenyl-2-propanone is placed in a temperature-controlled apparatus where its vapor pressure can be measured. This can be achieved using various techniques, such as the Knudsen effusion method or a static vapor pressure measurement system.
- Temperature and Pressure Measurement: The temperature of the sample is precisely controlled and varied, and the corresponding vapor pressure is measured at each temperature point.

- Data Analysis: The relationship between vapor pressure (P) and absolute temperature (T) is described by the Clausius-Clapeyron equation:

$$\ln(P) = -(\Delta_{\text{subH}} / R) * (1/T) + C$$

where R is the ideal gas constant and C is a constant. By plotting $\ln(P)$ versus $1/T$, a straight line is obtained. The slope of this line is equal to $-\Delta_{\text{subH}} / R$. From the slope, the enthalpy of sublimation (Δ_{subH}) can be calculated.

Logical Workflow for Thermochemical Data Determination

The process of determining the thermochemical properties of a compound like 1,3-diphenyl-2-propanone involves a logical sequence of experimental and computational steps. The following diagram illustrates this workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sudoc.abes.fr [sudoc.abes.fr]
- 2. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
- 3. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Unveiling the Thermochemical Landscape of 1,3-Diphenyl-2-propanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199339#thermochemical-data-for-1-3-diphenyl-2-propanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com